molecular formula C19H18BrFN2O2 B3994400 N-(4-bromo-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide

Cat. No.: B3994400
M. Wt: 405.3 g/mol
InChI Key: ITFFLGKGZOKNBS-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a phenylcarbonyl group, and halogenated phenyl groups

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the phenylcarbonyl group and the halogenated phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical compound or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

N-(4-bromo-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • N-(4-chloro-2-fluorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide
  • N-(4-bromo-2-chlorophenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide These compounds share similar structural features but differ in the specific halogen atoms present. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

1-benzoyl-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrFN2O2/c20-15-6-7-17(16(21)12-15)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFFLGKGZOKNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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